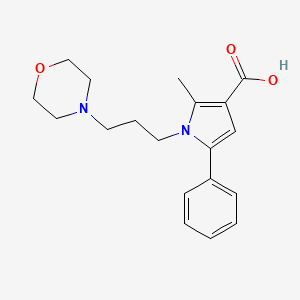

2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid

Übersicht

Beschreibung

2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid is a complex organic compound with the molecular formula C19H24N2O3 and a molecular weight of 328.412 g/mol. This compound is characterized by its pyrrole ring, which is substituted with a phenyl group, a morpholinopropyl group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid typically involves multi-step organic reactions. One common approach is the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with 3-morpholinopropylamine under specific conditions to introduce the morpholinopropyl group. The reaction conditions may include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Acylation Reactions

The pyrrole ring undergoes electrophilic substitution, primarily at the 2-position, due to electronic directing effects. Studies using trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) as an activator demonstrate efficient acylation with acetic acid, yielding 2-acetyl derivatives .

Key Observations:

-

Regioselectivity : The morpholinopropyl group sterically and electronically directs acyl groups to the 2-position, suppressing isomerization to 3-acylated products .

-

Reactivity : N-Cbz-pyrrole analogs undergo rapid deprotection under acidic conditions, but the morpholinopropyl group enhances stability .

Table 1: Acylation Reaction Conditions and Outcomes

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical reactions, such as:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.

-

Amidation : Forms amides via coupling agents like EDC/HOBt with primary amines.

Stability and Incompatible Reactions

The compound is sensitive to:

-

Strong Oxidizers : Reacts violently with peroxides, producing nitrogen oxides and carbon dioxide .

-

Halogens : Forms halogenated byproducts under radical conditions .

-

Acid/Base Hydrolysis : The morpholinopropyl group degrades in concentrated HCl or NaOH, releasing morpholine .

Table 3: Hazardous Incompatibilities

| Incompatible Agent | Observed Reaction | Hazardous Byproducts |

|---|---|---|

| HNO<sub>3</sub> | Exothermic decomposition | NO<sub>x</sub>, CO |

| Cl<sub>2</sub> | Radical halogenation | Chlorinated pyrroles |

Synthetic Modifications

The morpholinopropyl side chain allows for further functionalization:

-

Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

-

Oxidation : Morpholine moiety oxidizes to morpholine N-oxide under mild conditions .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Applications Overview

The applications of this compound can be categorized into several key areas:

-

Medicinal Chemistry

- Neurotransmitter Modulation : Research indicates that this compound may interact with neurotransmitter systems, suggesting potential use in treating neurological disorders such as depression and anxiety.

- Drug Development : Its unique structure allows for modifications that could lead to new therapeutic agents targeting various biological pathways.

-

Biological Studies

- Interaction Studies : Investigations into how the compound interacts with biological molecules are crucial for understanding its therapeutic potential and safety profile. These studies may include binding affinity assessments and receptor interaction analyses.

- Pharmacological Studies : The compound's effects on cellular signaling pathways are being explored to evaluate its efficacy as a drug candidate.

-

Synthetic Applications

- The carboxylic acid functional group enables various chemical reactions, making it suitable for synthetic modifications in organic chemistry.

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of 2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid demonstrated its potential in modulating serotonin receptors. This modulation suggests its use as an antidepressant or anxiolytic agent, with further investigations needed to confirm efficacy in clinical settings.

Case Study 2: Synthetic Pathway Optimization

Research focused on optimizing the synthetic pathway for this compound highlighted the importance of reaction conditions in achieving high yields. Adjustments in temperature and reaction time significantly impacted the efficiency of the synthesis, providing insights for large-scale production.

Wirkmechanismus

The mechanism by which 2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid exerts its effects depends on its molecular targets and pathways involved. For instance, it may interact with specific enzymes or receptors in biological systems, leading to the modulation of biochemical processes.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-N- {2-methyl-1- [3- (4-morpholinyl)propyl]-5-phenyl-1H-pyrrol-3-yl}benzamide

2-Methyl-1- (3-morpholinopropyl)-5-phenyl-1H-pyrrole-3-carboxylic acid (alternative names)

Uniqueness: 2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid is unique due to its specific structural features, such as the presence of the morpholinopropyl group and the carboxylic acid moiety, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid (CAS No. 306936-20-9) is a pyrrole derivative with potential biological activity. This compound has garnered interest due to its structural features that may contribute to various pharmacological effects. This article explores its biological activity, synthesis, and relevant studies.

- Molecular Formula : C19H24N2O3

- Molecular Weight : 328.41 g/mol

- Melting Point : 172 °C

- Appearance : White crystalline solid

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological potential.

Antagonistic Effects

Research indicates that this compound may act as an inverse agonist at cannabinoid receptors. In a study focused on pyrrole derivatives, it was found that certain modifications to the pyrrole structure could enhance receptor binding affinity and selectivity, suggesting a mechanism for its biological activity .

Neuroprotective Properties

In vitro studies have demonstrated that this compound exhibits neuroprotective effects in neuronal cell lines. It appears to reduce oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. The compound's ability to modulate pathways associated with apoptosis and cell survival is under investigation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including continuous flow synthesis techniques that allow for efficient production of diverse pyrrole derivatives. A notable method involves the use of tert-butyl acetoacetates and amines in a microreactor setup, yielding high purity and good yields of the desired product .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the inverse agonist properties at CB1 receptors, demonstrating significant binding affinity with modified pyrrole derivatives. |

| Study 2 | Explored neuroprotective effects in cell cultures, highlighting reduced apoptosis and oxidative stress markers. |

| Study 3 | Developed a continuous flow synthesis method that improved yield and efficiency compared to traditional batch methods. |

Discussion

The biological activity of this compound suggests potential therapeutic applications, particularly in neuroprotection and cannabinoid receptor modulation. The ongoing research into its mechanisms of action could pave the way for new treatments in neurodegenerative diseases and other conditions influenced by cannabinoid signaling.

Eigenschaften

IUPAC Name |

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-15-17(19(22)23)14-18(16-6-3-2-4-7-16)21(15)9-5-8-20-10-12-24-13-11-20/h2-4,6-7,14H,5,8-13H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRPKALPSGYEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371691 | |

| Record name | 2-Methyl-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-20-9 | |

| Record name | 2-Methyl-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.